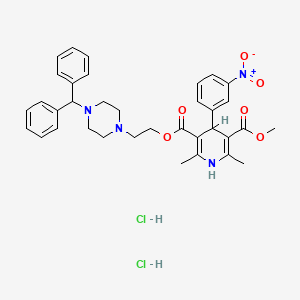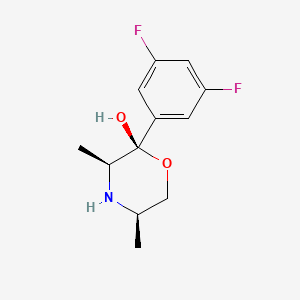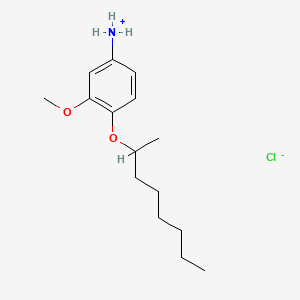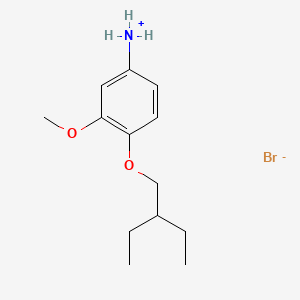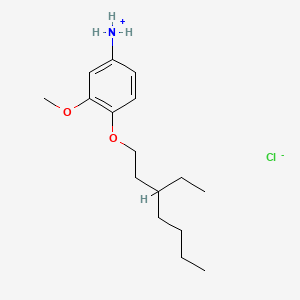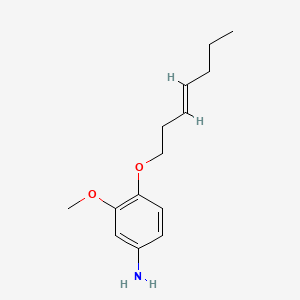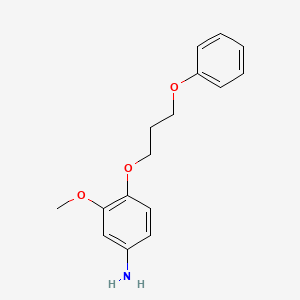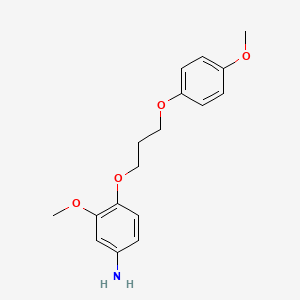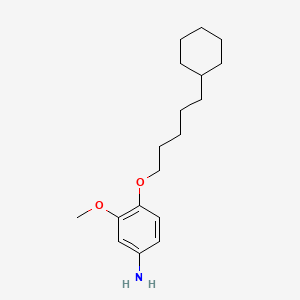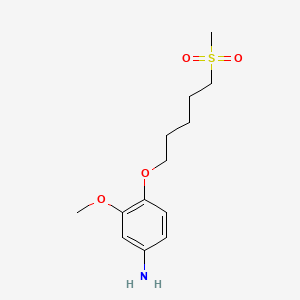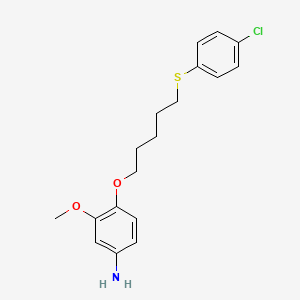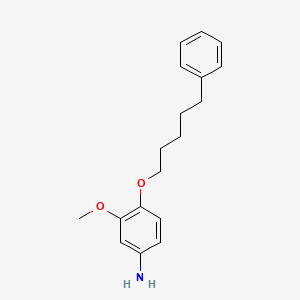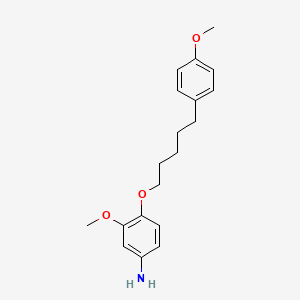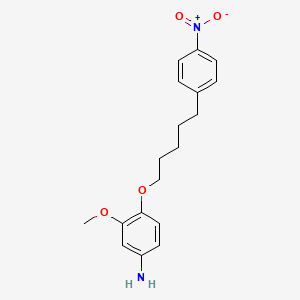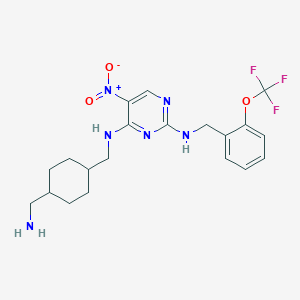
PKC-theta inhibitor
Descripción general
Descripción
PKC-theta inhibitor is a serine/threonine kinase that belongs to the novel PKC subfamily . It is highly expressed in skeletal muscle cells, platelets, and T lymphocytes, where it controls several essential cellular processes such as survival, proliferation, and differentiation . PKC-theta inhibitor has been extensively studied for its role in the immune system, where its translocation to the immunological synapse plays a critical role in T cell activation .
Synthesis Analysis
The synthesis of PKC-theta inhibitors involves the use of structure-based drug design . A novel PKC-theta inhibitor (nPKC-θi2) was developed that specifically inhibits nuclear translocation of PKC-theta without interrupting normal signaling in healthy T cells .
Molecular Structure Analysis
The PKC family, which includes the PKC-theta inhibitor, is classified into three subfamilies based on their structure and ability to respond to calcium and/or diacylglycerol (DAG) . The novel PKC-theta isoform is different from other PKC isoforms since its physiological expression is limited to a few types of cells .
Chemical Reactions Analysis
PKC-theta inhibitor 1 is the PKC-theta inhibitor with a Ki value of 6 nM, and it inhibits IL-2 production in vivo with an IC50 of 0.19 μM . PKC-theta inhibitor 1 demonstrates a reduction of symptoms in a mouse model of multiple sclerosis .
Aplicaciones Científicas De Investigación
Application in Cancer Therapy
- Scientific Field: Oncology
- Summary of Application: PKC-theta inhibitors have been identified as potential therapeutic targets for cancer treatment. They play a crucial role in the regulation of carcinogenesis .
- Methods of Application: The specific methods of application would depend on the type of cancer and the specific therapeutic strategy. Generally, these inhibitors would be administered in a way that allows them to interact with the PKC-theta proteins within cancer cells .
- Results or Outcomes: While the specific outcomes would depend on the individual patient and the type of cancer, the goal of using PKC-theta inhibitors in cancer therapy is to slow or stop the growth of cancer cells .
Application in Immunological and T-cell Mediated Diseases
- Scientific Field: Immunology
- Summary of Application: PKC-theta plays a crucial role in the proliferation, differentiation, and survival of T-cells. Therefore, PKC-theta inhibitors are being explored as a potential treatment for a variety of immunological and T-cell mediated diseases .
- Methods of Application: The specific methods of application would depend on the disease being treated. In general, these inhibitors would be administered in a way that allows them to interact with the PKC-theta proteins within T-cells .
- Results or Outcomes: The goal of using PKC-theta inhibitors in the treatment of immunological and T-cell mediated diseases is to modulate the immune response. The specific outcomes would depend on the individual patient and the disease being treated .
Safety And Hazards
Direcciones Futuras
The recent development and application of PKC-theta inhibitors in the context of autoimmune diseases could benefit the emergence of treatment for cancers in which PKC-theta has been implicated . A compound precision designed by Exscientia and in-licensed by Bristol Myers Squibb in August 2021, has entered Phase 1 clinical trials in the United States .
Propiedades
IUPAC Name |
4-N-[[4-(aminomethyl)cyclohexyl]methyl]-5-nitro-2-N-[[2-(trifluoromethoxy)phenyl]methyl]pyrimidine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25F3N6O3/c21-20(22,23)32-17-4-2-1-3-15(17)11-26-19-27-12-16(29(30)31)18(28-19)25-10-14-7-5-13(9-24)6-8-14/h1-4,12-14H,5-11,24H2,(H2,25,26,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKOWATVSFKRXRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CNC2=NC(=NC=C2[N+](=O)[O-])NCC3=CC=CC=C3OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25F3N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PKC-theta inhibitor | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



